molecular formula C10H14FNO B13000520 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine

1-(3-Fluoro-4-methoxyphenyl)propan-1-amine

Katalognummer: B13000520
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: FFQSFXAOMSUUCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. It is a derivative of phenethylamine and is of interest in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine typically involves the reaction of anisole with propylamine under specific reaction conditions . The process can be summarized as follows:

    Starting Materials: Anisole and propylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production: In an industrial setting, the synthesis may involve additional steps such as purification and isolation to ensure the compound meets the required purity standards.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methoxyphenyl)propan-1-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity . This interaction leads to changes in neurotransmitter levels, which can have various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-methoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

1-(3-fluoro-4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3

InChI-Schlüssel

FFQSFXAOMSUUCV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=C(C=C1)OC)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.